2,6-Dibromo-3-methoxybenzaldehyde
Overview
Description
2,6-Dibromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 6 positions, and a methoxy group is substituted at the 3 position on the benzene ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Scientific Research Applications
2,6-Dibromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for the use of 2,6-Dibromo-3-methoxybenzaldehyde could include its use as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. For example, dibromogallates have been used as a new building block for controlling π-stacking, network formation, and mirror symmetry breaking .
Mechanism of Action
Target of Action
Similar compounds, such as redox-active benzaldehydes, have been shown to target cellular antioxidation systems
Mode of Action
It’s known that benzaldehydes can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the molecular structure of the compound, potentially affecting its interaction with its targets.
Biochemical Pathways
Based on the known actions of similar compounds, it’s possible that this compound could affect pathways related to cellular antioxidation
Result of Action
Similar compounds have been shown to disrupt cellular antioxidation systems, leading to inhibited microbial growth
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,6-Dibromo-3-methoxybenzaldehyde are not well-studied. Similar compounds such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde have been used in various syntheses
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that benzylic halides can typically react via an SN1 or SN2 pathway, via the resonance stabilized carbocation
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-3-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 3-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 2,6-dibromo-3-methoxybenzoic acid.
Reduction: Formation of 2,6-dibromo-3-methoxybenzyl alcohol.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-methoxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.
2,6-Dibromo-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the 4 position.
2,6-Dibromo-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group
Uniqueness
2,6-Dibromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
2,6-dibromo-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBEYOQZCDHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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